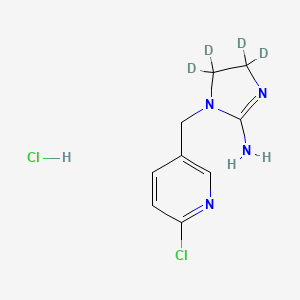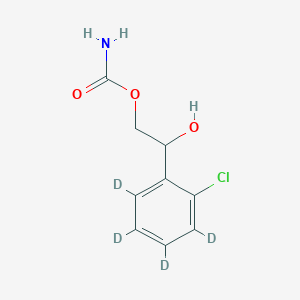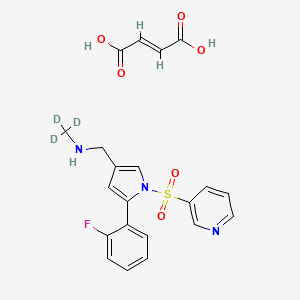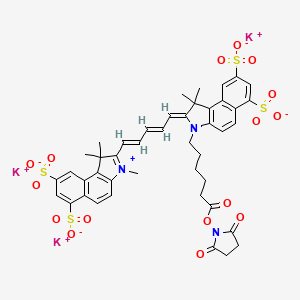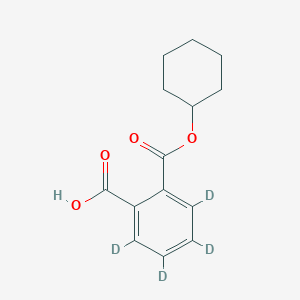
(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” is a nucleoside analog, which is a structural component of nucleic acids such as DNA and RNA. Nucleoside analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nucleoside analogs typically involves the coupling of a purine or pyrimidine base with a sugar moiety. For this compound, the purine base is 6-amino-8-methylpurine, and the sugar moiety is a modified ribose. The synthesis can be achieved through glycosylation reactions, where the purine base is reacted with a protected sugar derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of nucleoside analogs often involves large-scale chemical synthesis using automated synthesizers. The process includes multiple steps of protection and deprotection of functional groups, purification through chromatography, and crystallization to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the sugar moiety can undergo oxidation to form ketones or aldehydes.
Reduction: The amino group in the purine base can be reduced to form different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while substitution reactions can introduce halogens or alkyl groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity and properties of nucleoside analogs.
Biology
In biology, nucleoside analogs are often used as probes to study nucleic acid metabolism and function. They can be incorporated into DNA or RNA to investigate the mechanisms of replication, transcription, and translation.
Medicine
In medicine, nucleoside analogs are widely used as antiviral and anticancer agents. They can inhibit the replication of viruses or the proliferation of cancer cells by interfering with nucleic acid synthesis.
Industry
In the pharmaceutical industry, nucleoside analogs are used in the development of new drugs. They are also used in diagnostic assays and as research tools in molecular biology.
Wirkmechanismus
The mechanism of action of nucleoside analogs typically involves their incorporation into nucleic acids, where they act as chain terminators or inhibitors of polymerase enzymes. This can lead to the inhibition of viral replication or cancer cell proliferation. The specific molecular targets and pathways involved depend on the particular analog and its structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure.
2’,3’-Dideoxyadenosine: A nucleoside analog used in antiviral therapy.
8-Azaguanine: A purine analog with anticancer properties.
Uniqueness
The uniqueness of “(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol” lies in its specific structure, which may confer unique biological activity or therapeutic potential compared to other nucleoside analogs.
Eigenschaften
Molekularformel |
C11H15N5O3 |
|---|---|
Molekulargewicht |
265.27 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-(6-amino-8-methylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H15N5O3/c1-5-15-9-10(12)13-4-14-11(9)16(5)8-2-6(18)7(3-17)19-8/h4,6-8,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7-,8-/m1/s1 |
InChI-Schlüssel |
IJRWMSFJUAOOAR-BWZBUEFSSA-N |
Isomerische SMILES |
CC1=NC2=C(N=CN=C2N1[C@H]3C[C@H]([C@H](O3)CO)O)N |
Kanonische SMILES |
CC1=NC2=C(N=CN=C2N1C3CC(C(O3)CO)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


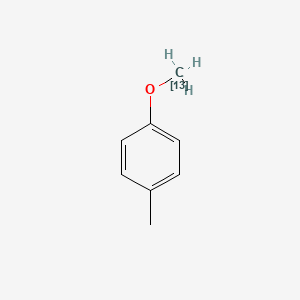



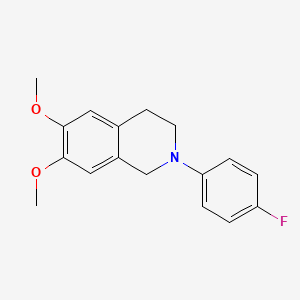
![(1S)-1'-[6-(3-amino-2-chlorophenyl)sulfanyl-1,2,4-triazin-3-yl]spiro[1,3-dihydroindene-2,4'-piperidine]-1-amine](/img/structure/B12404142.png)
